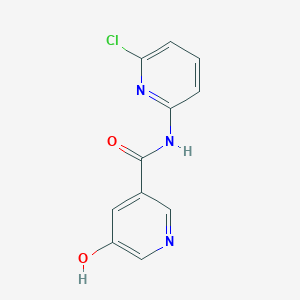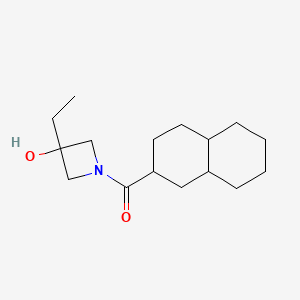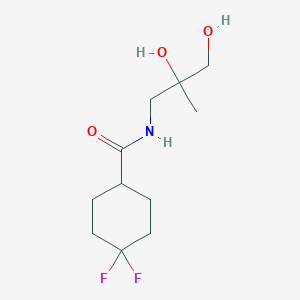![molecular formula C14H12BrNO4S B7627640 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid, also known as BMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). BMSB has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX activity, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid can also inhibit the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in lab experiments is its well-established synthesis method and pharmacological properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied and has a good safety profile. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have neuroprotective effects and can reduce inflammation in the brain. Another area of interest is the development of novel formulations of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid that can improve its solubility and bioavailability. This can enhance its pharmacological properties and increase its therapeutic potential. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in various disease models.
合成方法
The synthesis of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. The chlorosulfonate is then reacted with 3-aminobenzoic acid to form 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. The purity of the compound can be improved by recrystallization.
科学研究应用
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has also been reported to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
属性
IUPAC Name |
3-[(2-bromo-4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-13(12(15)7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZCCCMFSAVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)





![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)